rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
CAS No.: 1354418-57-7
Cat. No.: VC11637990
Molecular Formula: C9H17NO3
Molecular Weight: 187.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354418-57-7 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.2 |
Introduction
Structural and Chemical Characteristics
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous Boc-protected aminocycloalkanols exhibit:
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IR Spectroscopy: Stretching vibrations for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3200 cm⁻¹) .
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NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and carbamate carbonyl carbons (δ 155–160 ppm in ¹³C NMR) .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via Boc protection of (1R,2S)-2-hydroxycyclobutylamine, a strategy employed for similar carbamates . A representative route involves:
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Aminocyclobutanol Preparation: Cyclobutane epoxide ring-opening with ammonia, followed by resolution to obtain the (1R,2S)-enantiomer.
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Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine):
Racemization may occur during synthesis unless chiral auxiliaries or catalysts are used .
Reactivity Profile
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Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free amine .
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Hydroxyl Group Functionalization: The secondary alcohol can undergo oxidation (to ketones), esterification, or serve as a hydrogen-bond donor in supramolecular chemistry .
Applications in Pharmaceutical Research
Role as a Building Block
Boc-protected aminocycloalkanols are pivotal in constructing bioactive molecules. For example:
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Peptidomimetics: The cyclobutane ring’s rigidity mimics peptide backbone conformations, enhancing metabolic stability .
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Kinase Inhibitors: Analogous compounds are incorporated into scaffolds targeting ATP-binding pockets .
Case Study: Cyclobutane-Containing Drugs
While no drugs containing this exact compound are reported, structurally related agents highlight its potential:
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Oseltamivir Analogs: Cyclobutane derivatives improve binding to neuraminidase .
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Anticancer Agents: Rigid carbamates enhance selectivity for tyrosine kinases .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the Boc group’s hydrophobicity .
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Stability: Stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions .
Thermal Properties
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 80–120°C, with decomposition above 200°C .
Comparative Analysis with Analogs
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms.
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Drug Discovery: Incorporating the cyclobutane scaffold into libraries for high-throughput screening.
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